

## Upadacitinib hem

Author

## Compound of Interest

Compound Name: Upadacitinib hemihydrate

Cat. No.: B8820042

An In-depth Technical Guide to **Upadacitinib Hemihydrate** for Researchers and Drug Development Professionals

## Introduction

Upadacitinib, marketed under the brand name Rinvoq, is a second-generation Janus kinase (JAK) inhibitor that has emerged as a significant therapy for immunomodulation, aiming to provide a more favorable benefit-risk profile compared to earlier, less selective JAK inhibitors.[3][4][5] Its approval by the FDA for the treatment of psoriasis, atopic dermatitis, and inflammatory bowel disease underscores its clinical importance.[1][2][6][7]

This technical guide provides a comprehensive overview of **upadacitinib hemihydrate**, focusing on its chemical structure, physicochemical properties, and the clinical understanding of this pivotal small molecule drug.

## Chemical Identity and Physicochemical Properties

Upadacitinib is formulated as a hemihydrate, meaning the crystalline solid incorporates one molecule of water for every two molecules of the active p

The compound is a white to light brown powder.[10] While its solubility in pure water is limited, this can be influenced by pH and the use of co-solvent

## Chemical Structure

The chemical structure of upadacitinib is fundamental to its function, enabling it to bind with high affinity and selectivity to the ATP-binding pocket of J

Caption: 2D chemical structure of Upadacitinib.

## Properties Summary

The key identifiers and physicochemical properties of **upadacitinib hemihydrate** are summarized in the table below for quick reference.

Property	Value
IUPAC Name	(3S,4R)-3-Ethyl-4-(3H-imidazo[1,2-a]pyrrol-2-yl)pyrrolidine hemihydrate
CAS Number	2050057-56-0
Molecular Formula	C <sub>34</sub> H <sub>40</sub> F <sub>6</sub> N <sub>12</sub> O <sub>3</sub> (representing two upadacitinib molecules and one water molecule)
Molecular Weight	778.77 g/mol
Appearance	White to off-white powder or crystalline powder
Anhydrous Free Base CAS	1310726-60-3
Anhydrous Mol. Formula	C <sub>17</sub> H <sub>19</sub> F <sub>3</sub> N <sub>6</sub> O
Anhydrous Mol. Weight	380.38 g/mol

## Mechanism of Action: Selective JAK1 Inhibition

Upadacitinib exerts its therapeutic effect by selectively inhibiting Janus kinase 1 (JAK1), a key enzyme in the intracellular signaling cascade known as

## The JAK-STAT Signaling Pathway

The process begins when pro-inflammatory cytokines bind to their specific receptors on the cell surface. This binding event activates receptor-associated kinases (JAKs), which are then phosphorylated by the JAKs, causing them to dimerize and translocate into the cell nucleus, where they bind to DNA and regulate the transcription of target genes.

### Upadacitinib's Role

Upadacitinib functions as an ATP-competitive inhibitor, binding to the ATP-binding site of JAK1 and blocking its kinase activity.<sup>[2][9]</sup> By inhibiting JAK1, it prevents the downstream signaling cascade of the JAK-STAT pathway.



Caption: Upadacitinib inhibits the JAK-STAT signaling pathway.

### Selectivity Profile and Rationale

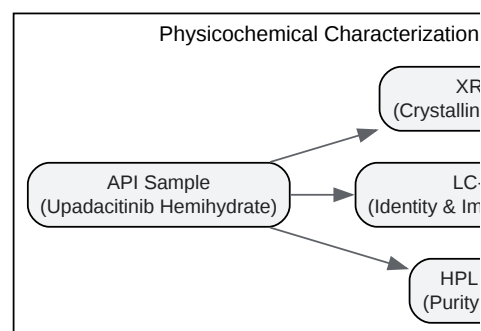
The development of upadacitinib was driven by the hypothesis that greater selectivity for JAK1 over other JAK isoforms would translate to an improve

- JAK1: A key mediator for many pro-inflammatory cytokines.[20]
- JAK2: Primarily involved in erythropoiesis (red blood cell production).[20]
- JAK3: Crucial for lymphocyte function and immune surveillance.[20]
- TYK2: Involved in the signaling of cytokines like IL-12 and IL-23.

In enzymatic assays, upadacitinib demonstrates potent inhibition of JAK1 with a half-maximal inhibitory concentration (IC<sub>50</sub>) of 43 nM.[2][20] It is significant effects, such as the anemia associated with JAK2 inhibition or the increased risk of certain infections linked to JAK3 inhibition.[3][4][5]

## Analytical and Experimental Methodologies

The robust characterization of **upadacitinib hemihydrate** is essential for quality control, formulation development, and non-clinical research. This involves



Caption: General workflow for characterization of Upadacitinib.

### Protocol: Purity Determination by High-Performance Liquid Chromatography (HPLC)

- Objective: To quantify the purity of **upadacitinib hemihydrate** and detect any process-related impurities or degradation products.
- Methodology:
  - Sample Preparation: Accurately weigh and dissolve the **upadacitinib hemihydrate** sample in a suitable diluent (e.g., a mixture of acetonitrile and water).
  - Chromatographic System: Utilize a reverse-phase C18 column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).
  - Mobile Phase: Employ a gradient elution using a two-solvent system. For example:
    - Mobile Phase A: 0.1% formic acid in water.
    - Mobile Phase B: 0.1% formic acid in acetonitrile.
  - Gradient Program: Start with a low percentage of Mobile Phase B, gradually increasing it over 20-30 minutes to elute compounds with increasing hydrophobicity.
  - Detection: Monitor the column effluent using a UV detector at a wavelength where upadacitinib has maximum absorbance (e.g., ~310 nm).
  - Quantification: Calculate the area percent of the main upadacitinib peak relative to the total peak area to determine purity. Reference standards should be used for comparison.
- Rationale: This method separates the API from potential impurities based on their differential partitioning between the stationary and mobile phases.

### Protocol: Identity Confirmation by Mass Spectrometry (MS)

- Objective: To confirm the molecular weight of upadacitinib and aid in the structural elucidation of unknown impurities.
- Methodology:
  - Interface: Couple the outlet of the HPLC system directly to an electrospray ionization (ESI) source of a mass spectrometer (LC-MS).
  - Ionization: Operate the ESI source in positive ion mode, which will readily protonate the upadacitinib molecule to generate the  $[M+H]^+$  ion.
  - Mass Analysis: Scan a mass range that includes the expected molecular weight of upadacitinib (anhydrous MW = 380.38). The primary observer
  - Fragmentation (MS/MS): For structural confirmation, select the parent ion ( $m/z$  381.16) and subject it to collision-induced dissociation (CID) to ge
- Rationale: MS provides unambiguous molecular weight information, serving as a definitive identity test. LC-MS is a powerful tool for creating a com

## Protocol: In Vitro Kinase Inhibition Assay (IC<sub>50</sub> Determination)

- Objective: To determine the potency and selectivity of upadacitinib by measuring its inhibitory effect on JAK1, JAK2, JAK3, and TYK2.
- Methodology:
  - Reagents: Use recombinant human JAK enzymes, a suitable peptide substrate, and ATP.
  - Assay Principle: The assay measures the phosphorylation of the peptide substrate by the JAK enzyme. This is often a time-resolved fluorescenc
  - Procedure:
    - In a multi-well plate, add the specific JAK enzyme to a buffer solution.
    - Add serial dilutions of upadacitinib (or a vehicle control).
    - Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
    - Incubate for a defined period (e.g., 60 minutes) at room temperature.
    - Stop the reaction and add the detection reagents.
  - Data Analysis: Measure the signal (e.g., fluorescence or luminescence), which is proportional to the enzyme activity. Plot the percent inhibition a
- Rationale: This experiment directly measures the drug's interaction with its molecular targets, providing quantitative data on its potency and selectiv

## Conclusion

**Upadacitinib hemihydrate** is a highly selective JAK1 inhibitor with a well-defined chemical structure and mechanism of action. Its design represents inhibition of the JAK-STAT pathway. A thorough understanding of its physicochemical properties and the application of rigorous analytical and biologic working with this important therapeutic agent.

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